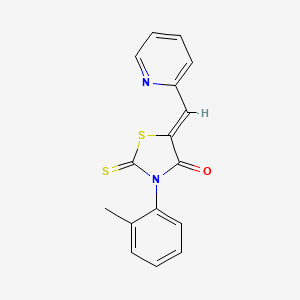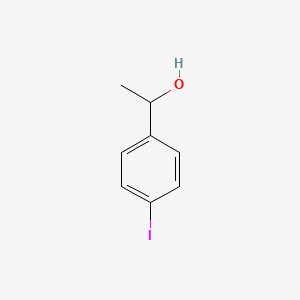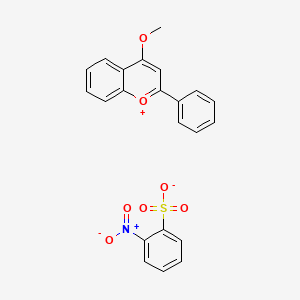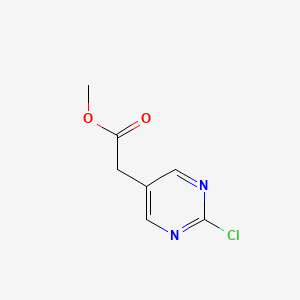![molecular formula C24H20N4O5 B2926766 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide CAS No. 1251548-34-1](/img/structure/B2926766.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with multiple functional groups, including a benzodioxole ring, an oxadiazole ring, and a quinoline derivative
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule, including its interactions with enzymes or receptors.
Medicine
The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxole Ring: Starting from a suitable phenol derivative, the benzodioxole ring can be formed through cyclization reactions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization of appropriate hydrazides or amidoximes with carboxylic acids or their derivatives.
Quinoline Derivative Formation: The quinoline ring can be synthesized through various methods such as the Skraup synthesis or Friedländer synthesis.
Coupling Reactions: The final compound can be obtained by coupling the intermediate products through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at specific functional groups such as the benzodioxole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
作用機序
The mechanism of action of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide” would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- **N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which may confer unique chemical and biological properties. Comparisons with similar compounds would highlight differences in reactivity, stability, and biological activity.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c29-21(25-11-14-5-8-19-20(9-14)32-13-31-19)12-28-18-4-2-1-3-16(18)17(10-22(28)30)24-26-23(27-33-24)15-6-7-15/h1-5,8-10,15H,6-7,11-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCSDEUGQAKZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Benzyl-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2926689.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2926690.png)

![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-methyl-3-nitrobenzamide](/img/structure/B2926697.png)


![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)


